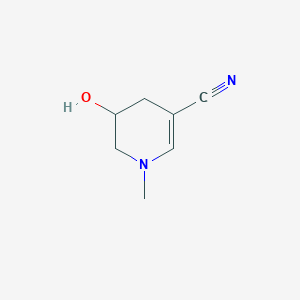
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile, commonly known as HMDPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMDPC belongs to the class of pyridine derivatives and has been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of HMDPC is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of pro-inflammatory mediators and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
HMDPC has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. HMDPC has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HMDPC is its broad-spectrum activity against various diseases. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of HMDPC is its poor solubility in water, which may affect its pharmacokinetic properties and limit its clinical use.
Zukünftige Richtungen
There are several future directions for the research on HMDPC. One of the areas of interest is the development of novel derivatives of HMDPC with improved pharmacokinetic properties and enhanced therapeutic activity. Another area of research is the investigation of the mechanism of action of HMDPC and its potential targets. Furthermore, the use of HMDPC in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
In conclusion, HMDPC is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and good bioavailability make it an attractive candidate for further research. The development of novel derivatives and the investigation of its mechanism of action are important areas of research that may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of HMDPC can be achieved through a multistep process involving the condensation of 2-amino-4-methylpyridine with ethyl cyanoacetate followed by cyclization with acetic anhydride. The final product is obtained by hydrolysis of the resulting intermediate with sodium hydroxide. This method has been reported to yield HMDPC with high purity and in good yields.
Wissenschaftliche Forschungsanwendungen
HMDPC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. HMDPC has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, HMDPC has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
188242-02-6 |
|---|---|
Produktname |
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-9-4-6(3-8)2-7(10)5-9/h4,7,10H,2,5H2,1H3 |
InChI-Schlüssel |
WTQGADUBDBKSRU-UHFFFAOYSA-N |
SMILES |
CN1CC(CC(=C1)C#N)O |
Kanonische SMILES |
CN1CC(CC(=C1)C#N)O |
Synonyme |
3-Pyridinecarbonitrile,1,4,5,6-tetrahydro-5-hydroxy-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)

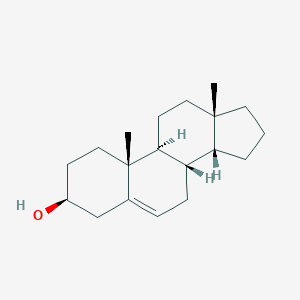

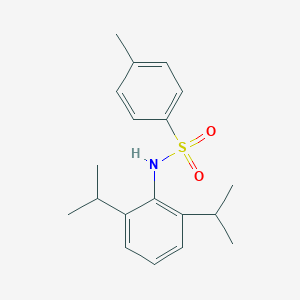

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)

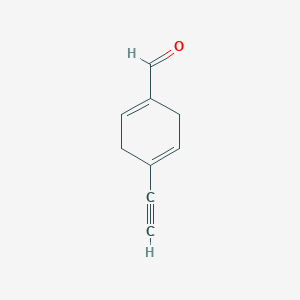
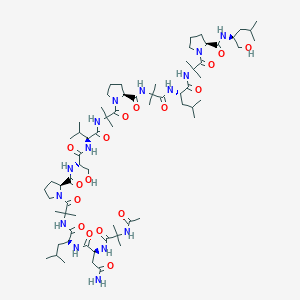


![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)